Product packaging for Potassium stannate trihydrate(Cat. No.:CAS No. 12125-03-0)

Potassium stannate trihydrate

Cat. No.: B077973
CAS No.: 12125-03-0
M. Wt: 298.95 g/mol
InChI Key: HTHDWDSBYOUAFF-UHFFFAOYSA-N
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Description

Potassium stannate trihydrate (K₂SnO₃·3H₂O) is a highly soluble tin complex that serves as a critical source of hexahydroxystannate(IV) ions in aqueous alkaline solutions. Its primary research application is in the development and optimization of alkaline electroplating baths for the deposition of dense, adherent tin and tin-alloy coatings. These coatings are essential for studying corrosion resistance, solderability, and functional properties on various substrate materials, including steel, copper, and other alloys. The compound functions by releasing Sn(OH)₆²⁻ ions, which, under an applied current, are reduced at the cathode to metallic tin. This mechanism allows for precise control over coating thickness, morphology, and crystal structure, making it invaluable for investigating the relationship between plating parameters and final material properties. Beyond electroplating, this compound is a key precursor in sol-gel synthesis, the fabrication of conductive ceramics, and as a catalyst or reactant in organic synthesis and the preparation of other tin-based inorganic materials. Its well-defined stoichiometry and high purity make it an indispensable reagent for reproducible and high-fidelity research in surface engineering, metallurgy, and advanced materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H6K2O6Sn B077973 Potassium stannate trihydrate CAS No. 12125-03-0

Properties

IUPAC Name

dipotassium;dioxido(oxo)tin;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2K.3H2O.3O.Sn/h;;3*1H2;;;;/q2*+1;;;;;2*-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHDWDSBYOUAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.[O-][Sn](=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6K2O6Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12125-03-0
Record name Potassium stannate trihydrate
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Record name Dipotassium tin trioxide trihydrate
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Record name POTASSIUM STANNATE TRIHYDRATE
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Synthetic Methodologies and Precursor Chemistry of Potassium Stannate Trihydrate

Generation of Tin Oxide Nanoparticles and Nanostructures

Potassium stannate trihydrate is frequently used as a tin source in the controlled synthesis of tin oxide (SnO₂) nanoparticles and nanostructures. chemimpex.comsigmaaldrich.com The hydrothermal method is a particularly common and effective technique for this purpose, allowing for control over the morphology and properties of the resulting SnO₂ material. biojournals.usnih.gov

In a typical hydrothermal synthesis, this compound is dissolved in a solvent system, often a mixture of water and ethanol (B145695), along with other reagents like urea (B33335). nih.gov The mixture is then sealed in an autoclave and heated for a specific duration. Under these conditions, the stannate precursor decomposes and reacts to form SnO₂ nanocrystallites, which can self-assemble into various structures such as nanospheres, hollow spheres, or nanorods. biojournals.usnih.gov The final morphology and particle size are influenced by parameters like reaction temperature, time, and the concentration of precursors. biojournals.us

For instance, hollow tin dioxide (HSn) nanocarriers have been successfully prepared via a hydrothermal method using this compound and urea in an aqueous ethanol solution. The reaction was conducted at 150 °C for 24 hours, resulting in unique hollow structures with a high loading capacity. nih.gov These synthesized nanoparticles have applications in fields such as energy storage and environmental remediation. sigmaaldrich.com

The table below details research findings on the synthesis of tin oxide nanostructures using this compound.

Table 2: Research Findings on the Synthesis of Tin Oxide Nanostructures

Precursor(s) Method Key Parameters Resulting Nanostructure Citations
This compound, Urea Hydrothermal Solvent: 50% Ethanol/Water; Temp: 150 °C; Time: 24 h Hollow Tin Dioxide (HSn) Nanoparticles nih.gov
This compound Hydrothermal General method for producing various nanostructures by controlling reaction conditions. Tin Oxide Nanoparticles/Nanostructures biojournals.usresearchgate.net
This compound Not specified Used as a precursor for materials in high-performance energy storage devices. Tin Oxide for Supercapacitors sigmaaldrich.com

Precursor Chemistry for Other Tin-Based Inorganic Compounds

Beyond binary tin oxides, this compound serves as a crucial precursor for synthesizing more complex, multi-metal tin-based inorganic compounds, notably ternary metal stannates. chemimpex.com Its role as a water-soluble source of the hexahydroxostannate(IV) ion, [Sn(OH)₆]²⁻, facilitates its use in precipitation and hydrothermal reactions with other metal salts to form these advanced materials.

A significant example is the synthesis of zinc stannate, which exists in different stoichiometries such as ZnSnO₃ and Zn₂SnO₄. nih.gov These materials are synthesized by reacting this compound with a zinc source, such as zinc acetate (B1210297) or zinc nitrate, often under hydrothermal conditions. bohrium.comacs.org For example, zinc stannate nanorods have been synthesized via a hydrothermal reaction involving ZnO nanorods as a template, urea, and this compound in a water-alcohol solvent at 170 °C. bohrium.com Similarly, nano-zinc stannate has been produced for textile applications using a co-precipitation method with zinc acetate and potassium stannate as precursors. acs.org

The interaction between this compound and other metal compounds, like in the formation of zinc stannate, is critical for developing materials with specific properties for applications in gas sensing, photocatalysis, and electronics. sigmaaldrich.comnih.govbohrium.com

Advanced Characterization Techniques for Potassium Stannate Trihydrate Derived Materials

Spectroscopic Analysis for Chemical and Electronic Structure

Spectroscopic techniques are indispensable for probing the chemical and electronic environments of atoms and molecules within potassium stannate trihydrate-derived materials.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. tasconusa.com In the context of materials derived from this compound, XPS is crucial for verifying the oxidation states of tin (Sn) and potassium (K), as well as for detecting any surface impurities.

For instance, in the analysis of potassium stannate-based CO2 sorbents, XPS has been employed to investigate the chemical information on the surface of the samples. mdpi.com The binding energies of the core level electrons are characteristic of a specific element and its oxidation state. In one study, the binding energies of K 2p3/2 and K 2p1/2 were found at 291.8 eV and 294.2 eV, respectively, which were assigned to K+ in K2SnO3 and K4SnO4. diva-portal.org The Sn 3d spectra showed binding energies for Sn 3d5/2 at 485.2 eV and Sn 3d3/2 at 493.8 eV, confirming the +4 oxidation state of tin. mdpi.comdiva-portal.org Deconvolution of the O 1s spectrum can further reveal different oxygen environments, such as O-Sn²⁺ and O-Sn⁴⁺. mdpi.comresearchgate.net

XPS is also instrumental in analyzing the surface of SnO₂ nanospheres synthesized from this compound. rsc.org It can confirm the chemical state of Sn as Sn(IV) and reveal changes in surface oxygen species, such as the percentage of hydroxyl groups (–OH), which is vital for applications like adsorption. rsc.org A significant decrease in the intensity of Sn 3d peaks after adsorption processes can indicate strong interactions between the adsorbate and the SnO₂ surface. rsc.org

Table 1: Representative XPS Binding Energies for Elements in Potassium Stannate-Derived Materials

ElementOrbitalBinding Energy (eV)Assigned Species/Oxidation State
K2p3/2291.8K⁺
K2p1/2294.2K⁺
Sn3d5/2485.2 - 486.6Sn⁴⁺
Sn3d3/2493.8Sn⁴⁺
O1s~529O-Sn²⁺
O1s~530.3 - 532.2O-Sn⁴⁺

Note: Binding energies can exhibit slight shifts depending on the specific chemical environment and instrument calibration.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational and Bonding Information

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the types of chemical bonds in a molecule by producing an infrared absorption spectrum that is a unique molecular "fingerprint". mdpi.comrsc.orgyoutube.com

In the analysis of this compound and its derivatives, FTIR is primarily used to identify vibrational modes associated with Sn-O and O-H bonds. For commercial potassium stannate, the presence of water of hydration is clearly indicated in the FTIR spectrum. mdpi.com In contrast, in-house synthesized stannates may not show these hydration bands. mdpi.com The well-defined transmittance of the Sn-O bond vibration, typically around 669 cm⁻¹, is a key feature in materials with a high SnO₂ content. mdpi.com The similarity in FTIR profiles between different synthesized batches can suggest a likeness in their mineral phases. mdpi.com Furthermore, FTIR can be used to study the adsorption mechanisms on materials derived from this compound, such as SnO₂ nanospheres, by observing shifts in the vibrational bands of surface functional groups upon interaction with adsorbates. rsc.org

Ultraviolet-Visible Spectroscopy (UV-Vis) in Solution-Phase Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the amount of light absorbed by a sample at discrete wavelengths in the UV and visible regions of the electromagnetic spectrum. technologynetworks.combioglobax.com This absorption is due to electronic transitions within the molecules and is often used to determine the concentration of an analyte in a solution. upi.edu While solid-state UV-Vis can provide information on the band gap of materials, its application to this compound is most relevant in solution-phase studies.

This compound is soluble in water, forming an alkaline solution. ghtech.com UV-Vis spectroscopy can be utilized to monitor reactions involving the stannate ion in solution. For instance, in the synthesis of hybrid metal/metal-oxide nanoparticles using sodium stannate (a related compound), UV-Vis spectroscopy is employed to track the formation and stability of the nanoparticles by observing changes in their localized surface plasmon resonance (LSPR) bands. rsc.org While direct UV-Vis studies on this compound solutions are not extensively reported in the provided context, the principles of the technique are applicable for monitoring solution-based processes such as hydrolysis or the formation of tin oxide precursors. rsc.orgrsc.org The broad and often non-specific nature of UV-Vis spectra, however, makes it less suitable for detailed structural identification compared to other spectroscopic methods. drugfuture.commsu.edu

Raman Spectroscopy for Crystalline and Molecular Fingerprinting

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase, polymorphy, crystallinity, and molecular interactions. horiba.com It relies on the inelastic scattering of monochromatic light, usually from a laser source. The scattered light results in a "fingerprint" spectrum that is unique to a particular molecule or material. horiba.com

For materials derived from this compound, Raman spectroscopy can be a powerful tool for identifying crystalline phases and molecular bonding. For example, in the study of carbon-coated hollow SnO₂ nanoparticles synthesized using this compound, Raman spectroscopy was used to confirm the presence of a carbon layer. nih.gov The characteristic G-band (ordered carbon) and D-band (disordered carbon) at approximately 1585 cm⁻¹ and 1360 cm⁻¹, respectively, provide clear evidence of the carbon coating. nih.gov

In the broader context of stannates, such as CaSnO₃, Raman spectroscopy is used to characterize the material's spectroscopic fingerprint, providing information on local distortions and symmetry that complement long-range structural data from X-ray diffraction. aip.orgresearchgate.net The technique is sensitive to different crystal forms (polymorphs) and can differentiate them based on peak positions in both low and high-frequency regions of the spectrum. spectroscopyonline.com

Diffraction Studies for Crystallographic Elucidation

Diffraction techniques are fundamental for determining the crystal structure of materials, including phase identification, crystallinity, and the measurement of lattice parameters.

X-ray Diffraction (XRD) for Phase Identification, Crystallinity, and Lattice Parameters

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It provides information on crystal structure, phase, preferred crystal orientation (texture), and other structural parameters, such as average grain size, crystallinity, strain, and crystal defects. youtube.com

In the study of this compound and its derivatives, XRD is essential for phase identification and the determination of lattice parameters. For synthesized K₂Sn(OH)₆, XRD analysis reveals a cubic crystal structure with a specific space group (Fm-3m) and a lattice parameter 'a' in the range of 7.63–7.79 Å. Deviations from this value can indicate the presence of impurities or lattice strain.

When potassium stannate is used as a precursor for other materials, such as SnO₂ nanospheres, XRD patterns are used to confirm the crystalline phase of the final product. For example, the XRD pattern of as-synthesized SnO₂ nanospheres can be indexed to the rutile primitive tetragonal structure of SnO₂. rsc.org The broadening of XRD peaks can indicate that the product is not well-crystallized or composed of very small crystallites. rsc.org

Furthermore, XRD is used to study the thermal decomposition of potassium stannate and the phase transformations that occur at different temperatures. researchgate.net For instance, the calcination of a potassium tin oxide catalyst at different temperatures results in different XRD patterns, indicating phase changes. researchgate.net

Table 2: Crystallographic Data for Potassium Stannate and a Derived Material from XRD

CompoundCrystal SystemSpace GroupLattice Parameter(s) (Å)JCPDS Reference
K₂Sn(OH)₆CubicFm-3ma = 7.63–7.79-
SnO₂ (rutile)TetragonalP4₂/mnma = 4.738, c = 3.18741-1445

Note: JCPDS stands for the Joint Committee on Powder Diffraction Standards.

Electron Diffraction Techniques (e.g., SAED in TEM) for Local Crystallography

Selected Area Electron Diffraction (SAED), a technique performed within a Transmission Electron Microscope (TEM), is a powerful tool for determining the crystal structure of materials at a local level. wikipedia.orgontosight.ai By directing a focused electron beam onto a specific area of a sample, a diffraction pattern is generated, which provides information about the material's crystallinity and lattice parameters. wikipedia.orgontosight.ai

In the study of materials derived from this compound, such as tin(IV) oxide (SnO₂) nanoparticles, SAED is instrumental. For instance, in the synthesis of hollow SnO₂ nanoparticles from this compound, the resulting material's crystalline nature is confirmed by SAED. nih.gov The bright rings observed in the SAED pattern can be indexed to the rutile-phase of SnO₂, confirming the successful transformation of the precursor. nih.gov This technique can distinguish between single-crystalline, polycrystalline, and amorphous materials, providing crucial information that complements data from other methods like X-ray diffraction (XRD). youtube.com

Microscopic and Morphological Investigations

Microscopic techniques are essential for visualizing the surface and internal structures of materials derived from this compound.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Distribution

Scanning Electron Microscopy (SEM) is a primary tool for examining the surface topography and morphology of materials. mdpi.comtescan-analytics.com It provides high-resolution images that reveal details about particle shape, size, and aggregation. tescan-analytics.com For materials derived from this compound, such as tin oxide nanospheres, SEM images show their spherical features and good dispersity. rsc.org

Furthermore, SEM is utilized to determine the particle size distribution of these materials. measurlabs.com By analyzing a statistically significant number of particles in SEM images, a histogram of particle diameters can be generated, providing an average particle size. For example, in the case of hollow SnO₂ nanoparticles synthesized via a hydrothermal method using this compound, SEM analysis revealed an average diameter of 53 nm. nih.gov

ParameterDescription
Technique Scanning Electron Microscopy (SEM)
Application Analysis of surface morphology and particle size distribution of materials derived from this compound.
Example Characterization of hollow SnO₂ nanoparticles, revealing a uniform flower-like morphology and an average diameter of 53 nm. nih.gov

Transmission Electron Microscopy (TEM) for Internal Structure, Porosity, and Nanostructure Characterization

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the investigation of the internal structure of materials. creative-biostructure.com By transmitting electrons through an ultrathin sample, TEM can reveal information about the internal morphology, porosity, and the nature of the nanostructure. creative-biostructure.comuq.edu.au

In the context of materials derived from this compound, TEM is crucial for confirming the formation of hollow structures. For instance, TEM images of SnO₂ nanoparticles clearly show a contrast between the dark edge and the brighter center, confirming their hollow nature. nih.gov High-magnification TEM can further reveal that the shells of these hollow nanoparticles are composed of smaller aggregated SnO₂ grains, indicating a porous structure. nih.govrsc.org

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping and Compositional Analysis

Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with SEM or TEM, is a technique used for elemental analysis. bruker.comthermofisher.cn It identifies the elemental composition of a sample by detecting the characteristic X-rays emitted when an electron beam interacts with the material. bruker.com EDS can also be used to create elemental maps, which show the spatial distribution of different elements within the sample. bruker.comjeol.com

For materials synthesized from this compound, EDS is used to confirm the presence of the expected elements and to check for impurities. For example, in the synthesis of tin oxide-based materials, EDS analysis validates the stoichiometric ratios of tin and oxygen. This technique is also crucial in studies where the material is coated or doped, confirming the successful incorporation of the desired elements.

TechniqueApplicationFindings
SAED Local CrystallographyConfirms the rutile-phase of SnO₂ derived from this compound. nih.gov
SEM Surface Morphology and Particle SizeReveals spherical, flower-like nanoparticles with an average diameter of 53 nm. nih.gov
TEM Internal Structure and PorosityConfirms the hollow nature and porous shell structure of SnO₂ nanoparticles. nih.gov
EDS Elemental CompositionValidates the elemental makeup of the synthesized materials. bruker.comjeol.com

Thermogravimetric Analysis (TGA) for Decomposition and Hydration Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time. nih.gov It is particularly useful for studying the decomposition and hydration behavior of materials. nih.gov

For this compound itself, TGA can quantify the water of hydration. The initial weight loss observed in a TGA curve corresponds to the removal of this structural water. nih.govresearchgate.net In studies of CO₂ capture by potassium stannate, TGA is used to determine the amount of CO₂ adsorbed and the stability of the material over multiple sorption-desorption cycles. nih.govresearchgate.net For instance, TGA has shown that commercial potassium stannate can adsorb up to 12.2 wt% of CO₂ at 700 °C. nih.govresearchgate.net The initial weight loss in such experiments is attributed to the release of the trihydrate's structural water (approximately 18 wt%). nih.gov

The decomposition profile of this compound, as revealed by thermal analysis, typically shows multiple stages, including the loss of adsorbed water at lower temperatures and dehydroxylation at higher temperatures to form potassium stannate (K₂SnO₃) and eventually tin(IV) oxide (SnO₂).

Temperature Range (°C)EventWeight Loss (%)
60-90Loss of adsorbed waterVaries
~280-290Dehydroxylation to K₂SnO₃~18% (structural water) nih.gov
700-800Crystallization of SnO₂-

Reaction Mechanisms and Interfacial Phenomena in Potassium Stannate Trihydrate Systems

Hydrolysis and Precipitation Mechanisms

Potassium stannate trihydrate undergoes hydrolysis in aqueous solutions, a process that is fundamental to its chemistry and applications. The stability of potassium stannate in solution is a key factor in its use, particularly in electroplating, where it is noted for its enhanced stability against hydrolysis compared to other stannates. tinchemical.comatamanchemicals.com

When dissolved in water, this compound can hydrolyze. smolecule.com The reaction is generally understood to be slow, a property that enhances its utility in applications like alkaline tin plating. tinchemical.comrsc.org In some synthetic processes, the slow hydrolysis of potassium stannate alone results in a low yield of products like tin oxide (SnO₂) nanospheres, indicating that the kinetics are not rapid under ambient conditions. rsc.org

The hydrolysis process is sensitive to pH. To prevent the precipitation of tin hydroxides, a pH greater than 12 is typically required to maintain the stability of the stannate ion, Sn(OH)₆²⁻, in solution. mdpi.com The thermodynamics of the hydrolysis reaction favor the formation of the corresponding alcohol (in this case, hydroxide) and are generally considered unstable in this regard at standard state. copernicus.org However, the kinetic barrier to this reaction allows for the practical use of its solutions.

K₂SnO₃ + 3H₂O ⇌ Sn(OH)₄ + 2KOH

In alkaline solutions, the stannate ion exists as the hexahydroxostannate(IV) ion, [Sn(OH)₆]²⁻. researchgate.net The formation of stannic hydroxide (B78521) as a precipitate is a key consideration in controlling the stability of potassium stannate solutions.

Surface Chemistry and Adsorption Dynamics

The surface of this compound is reactive and participates in various interfacial phenomena, including interactions with water and the adsorption of gases. These properties are crucial for its applications in catalysis and gas capture technologies.

The interaction between water molecules and the surface of this compound is a key area of study for understanding its chemical properties. sigmaaldrich.comsigmaaldrich.com As a hydrated compound (K₂SnO₃·3H₂O), water molecules are an integral part of its crystalline structure. smolecule.com The surface readily interacts with atmospheric moisture.

Potassium stannate has demonstrated significant potential as a high-temperature sorbent for carbon dioxide (CO₂). sigmaaldrich.comhw.ac.uk It readily absorbs CO₂ from the atmosphere, which can lead to its disintegration into potassium carbonate and stannic hydroxide. ghtech.com

Research into its CO₂ capture performance shows that the process is temperature-dependent. Commercial potassium stannate exhibits a CO₂ uptake capacity of 2.77 mmol/g (12.2 wt%) at 700 °C, placing it among the most effective high-temperature potassium-based sorbents. hw.ac.uk The sorption process is dominated by chemical adsorption (chemisorption), with kinetics that can be described by a pseudo-second-order model. hw.ac.uk At higher temperatures, the diffusion of potassium from the core of the material to a carbonate shell layer is believed to be the primary transport mechanism, following an initial rapid surface-driven sorption. hw.ac.uk

Table 1: CO₂ Sorption Performance of Potassium Stannate

Temperature (°C) CO₂ Uptake (wt%) Sorption Rate (wt%/min)
500 9.3 0.0317
600 10.8 0.055
700 12.2 0.11

Data sourced from Baird et al., 2023. hw.ac.uk

This compound serves as a crucial precursor and catalyst in various chemical reactions. ontosight.aiontosight.ai Its surface interactions are fundamental to its role in the synthesis of advanced materials. For instance, it is used to create tin oxide (SnO₂) nanoparticles and hollow nanospheres. sigmaaldrich.comscispace.com In these processes, the potassium stannate provides the tin source, and its hydrolysis and subsequent reactions on a substrate or template material are critical for forming the desired nanostructure. It has been employed in the synthesis of catalysts for applications such as dye removal and in the fabrication of high-performance energy storage devices like supercapacitors. sigmaaldrich.comsigmaaldrich.com

Electrochemical Reaction Pathways

Mechanisms of Electrodeposition in Tin Plating

The electrodeposition process from a potassium stannate bath is influenced by several factors, including the concentration of potassium stannate, free potassium hydroxide, and the operating temperature. google.com Alkaline tin plating solutions formulated with potassium salts generally exhibit higher plating efficiencies across normal operating temperatures compared to their sodium-based counterparts. finishingandcoating.com The cathode efficiency in potassium stannate baths can range from 80% to 90%. nmfrc.org

A critical aspect of alkaline tin plating is the proper control of the anodes. For the process to be efficient, the tin anodes must dissolve as stannate (Sn(IV)) ions. finishingandcoating.com This is achieved by operating the anode at a current density high enough to form a characteristic yellow-green film. finishingandcoating.com If the anode is not properly filmed, it can lead to the formation of stannite (B86514) (Sn(II)) ions, which can negatively impact the quality of the deposit, causing rough and spongy coatings. finishingandcoating.com

The general reactions occurring in the electrolytic cell are:

At the Cathode: SnO₃²⁻ + 3H₂O + 4e⁻ → Sn + 6OH⁻

At the Anode: Sn + 6OH⁻ → SnO₃²⁻ + 3H₂O + 4e⁻

The concentration of free potassium hydroxide is a crucial parameter to control as it affects the solution's conductivity, anode corrosion, and stability against hydrolysis. finishingandcoating.com

Table 1: Typical Operating Conditions for Potassium Stannate Tin Plating

ParameterValueReference
Potassium Stannate100 - 420 g/L nmfrc.org
Free Potassium Hydroxide15 - 22.5 g/L google.comfinishingandcoating.com
Operating Temperature70 - 90 °C nmfrc.org
Cathode Current Density3 - 50 A/ft² finishingandcoating.com
Cathode Efficiency80 - 90% nmfrc.org
Anode Efficiency75 - 95% nmfrc.org

Anodic and Cathodic Reaction Dynamics in Battery Applications

Potassium stannate has been investigated as an additive in the electrolytes of certain battery systems, particularly alkaline batteries such as aluminum-air batteries, to mitigate anode corrosion. sci-hub.sereaxis.comreaxis.com In alkaline electrolytes, aluminum anodes are prone to a self-discharge reaction that produces hydrogen gas, leading to a reduction in anode efficiency. sci-hub.senso-journal.org

The primary reactions at the anode in an alkaline Al-air battery with a potassium stannate additive are:

Anode Dissolution (Discharge): Al + 4OH⁻ → [Al(OH)₄]⁻ + 3e⁻

Stannate Reduction: SnO₃²⁻ + 3H₂O + 4e⁻ → Sn + 6OH⁻

Suppressed Hydrogen Evolution: 2H₂O + 2e⁻ → H₂ + 2OH⁻

The presence of stannate ions can also be beneficial in other battery chemistries. Tin-based materials, in general, are being explored as high-capacity anodes for next-generation batteries, including potassium-ion batteries (KIBs). researchgate.netrsc.org In these systems, tin can reversibly alloy and de-alloy with potassium ions, offering a mechanism for charge storage. rsc.org While research into potassium stannate specifically as a primary anode material is less common, its decomposition products and the behavior of tin in a potassium-rich environment are relevant to the development of tin-based anodes. researchgate.net

Mechanistic Insights into Material Formation and Transformation

Growth Mechanisms of Tin Oxide Nanostructures from Potassium Stannate Precursors

This compound serves as a valuable precursor for the synthesis of tin oxide (SnO₂) nanostructures through methods like hydrothermal synthesis. hoghimwei.comnih.gov The morphology and properties of the resulting SnO₂ nanostructures can be controlled by varying the reaction conditions such as temperature, time, and precursor concentration. hoghimwei.comresearchgate.net

In a typical hydrothermal process, this compound is dissolved in a solvent, often a mixture of water and another solvent like ethanol (B145695) or ethylene (B1197577) glycol. hoghimwei.comnih.gov Under hydrothermal conditions (elevated temperature and pressure), the stannate complex hydrolyzes. This leads to the formation of SnO₂ nuclei through a condensation reaction. researchgate.net These primary nanocrystallites then aggregate and self-assemble to form more complex nanostructures. hoghimwei.com

The proposed growth mechanism often involves an oriented attachment process, where the initial nanocrystallites, typically 5-10 nm in diameter, attach to each other along crystallographically favored orientations to minimize surface energy. hoghimwei.com This self-assembly can lead to the formation of various morphologies, including:

Nanospheres: Formed by the aggregation of numerous single-crystal nanocrystallites. hoghimwei.com The porosity of these spheres can be tuned by adjusting reaction time and temperature. hoghimwei.com

Nanorods and Nanoflowers: The evolution from nanospheres to nanorods and then to flower-like agglomerations can be influenced by the precursor concentration. researchgate.net

The use of different solvents and additives can further direct the growth and final morphology of the tin oxide nanostructures. For instance, using ethylene glycol as a solvent and urea (B33335) in the reaction mixture has been shown to produce hollow SnO₂ nanoparticles. nih.gov

Table 2: Influence of Synthesis Parameters on SnO₂ Nanostructure Morphology

ParameterEffect on MorphologyReference
Reaction TimeLonger times can increase porosity in nanospheres. hoghimwei.com
TemperatureHigher temperatures can facilitate dissolution and increase porosity. hoghimwei.com
Precursor ConcentrationCan influence the evolution from nanospheres to nanorods and nanoflowers. researchgate.net
Solvent SystemThe choice of solvent (e.g., water, ethanol, ethylene glycol) affects the hydrolysis and nucleation process. hoghimwei.comnih.gov

Phase Transformations in Potassium Stannate Systems at Elevated Temperatures

This compound undergoes distinct phase transformations when subjected to elevated temperatures. The initial transformation involves the loss of its water of hydration. At approximately 140°C, this compound (K₂SnO₃·3H₂O) loses its three water molecules to become anhydrous potassium stannate (K₂SnO₃). nbinno.comfujifilm.com

Further heating of anhydrous potassium stannate in the presence of air leads to a series of phase transformations and decomposition. The stability and transformation of potassium stannate at high temperatures are of interest for applications such as high-temperature CO₂ capture and catalysis. mdpi.comresearchgate.net

Studies have shown that different potassium tin oxide phases can form depending on the temperature and the initial ratio of potassium to tin. mdpi.comresearchgate.net The thermal decomposition can ultimately lead to the formation of tin dioxide (SnO₂) and potassium oxide (K₂O) or potassium carbonate (K₂CO₃) if CO₂ is present. researchgate.net

Key phase transformations at elevated temperatures include:

Heating K₄SnO₄ between 650–830°C can convert it to K₂SnO₃. researchgate.net

Further heating of K₂SnO₃ between 830–900°C can lead to the formation of K₂Sn₃O₇. researchgate.net

At even higher temperatures, decomposition to SnO₂ occurs. researchgate.net

X-ray diffraction (XRD) analysis of potassium stannate calcined at different temperatures reveals these phase changes. For example, a sample calcined at 800°C showed SnO₂ and K₂O as major phases. researchgate.net The specific phases present are highly dependent on both the temperature and the duration of the heat treatment. mdpi.comresearchgate.net

Advanced Applications and Research Directions of Potassium Stannate Trihydrate Derived Materials

Contributions to Energy Technologies

Materials derived from potassium stannate trihydrate are demonstrating considerable promise in addressing the demand for more efficient and sustainable energy storage and conversion systems.

Development of High-Performance Electrode Materials for Supercapacitors

This compound is a key component in the synthesis of high-performance electrode materials for supercapacitors. sigmaaldrich.comsigmaaldrich.com Researchers have successfully incorporated tin oxide (SnO₂) nanoparticles, derived from this compound, into a bacterial nanocellulose (BNC) matrix along with graphene oxide (GO) and a conductive polymer, poly(3,4-ethylenedioxythiophene)-poly(styrenesulfonate) (PEDOT:PSS). rsc.orgresearchgate.net This innovative approach results in flexible and lightweight supercapacitor electrodes. rsc.orgresearchgate.net

These composite electrodes exhibit remarkable electrochemical performance. For instance, a flexible supercapacitor using these electrodes demonstrated a high capacitance of 445 Fg⁻¹ at a current density of 2 Ag⁻¹ and maintained 84.1% of its capacitance after 2500 charge/discharge cycles, indicating excellent long-term stability. rsc.org The synthesis process involves creating a SnO₂ growth solution with urea (B33335) and this compound, which is then heated to produce SnO₂ nanoparticles. rsc.org

Table 1: Performance of Supercapacitor Electrodes Derived from this compound

Parameter Value Reference
Specific Capacitance 445 Fg⁻¹ at 2 Ag⁻¹ rsc.org
Cycling Stability 84.1% capacitance retention after 2500 cycles rsc.org
Electrode Composition PEDOT:PSS/SnO₂/rGO/BNC rsc.orgresearchgate.net

Application in Advanced Battery Systems, such as Aluminum-Air Batteries

In the realm of advanced battery systems, this compound and its derivatives play a crucial role in enhancing the performance of aluminum-air batteries. researchgate.netreaxis.comreaxis.com Specifically, it is used as an additive in the electrolyte to mitigate the self-corrosion of the aluminum anode. researchgate.netreaxis.com Research has shown that using an inhibitor in the electrolyte can decrease anodic corrosion, thereby improving the efficiency of the battery. researchgate.net

The synergistic inhibitory effect of potassium sodium tartrate tetrahydrate and sodium stannate trihydrate on the self-corrosion of aluminum in alkaline solutions has been investigated. researchgate.netmdpi.com Studies have demonstrated that the inhibition efficiency of these compounds increases with their concentration up to an optimal point. researchgate.net This reduction in self-discharge corrosion of the aluminum anode is a significant step forward in developing more stable and efficient aluminum-air batteries. researchgate.net

Research into Novel Solid Electrolytes and Energy Conversion Devices

The application of this compound extends to the research and development of novel solid electrolytes and energy conversion devices. It serves as a precursor for producing tin oxide films, which are vital for transparent conductive coatings used in solar cells and touch screens. chemimpex.com Furthermore, materials derived from this compound are being explored for their potential in enhancing the conductivity and stability of components in various energy storage devices. sigmaaldrich.comsigmaaldrich.com

Role in Environmental Science and Engineering

This compound-derived materials are also making significant contributions to environmental remediation and protection through their application as sorbents and catalysts.

Sorbent Materials for High-Temperature Carbon Dioxide Capture

Stannate-based sorbents, particularly those derived from potassium stannate, are being investigated for their potential in high-temperature carbon dioxide (CO₂) capture. sigmaaldrich.comsigmaaldrich.commdpi.com Commercial potassium stannate (K₂SnO₃) has shown a significant CO₂ uptake capacity of 2.77 mmol CO₂/g (12.2 wt%) at 700 °C. mdpi.comnih.gov The CO₂ sorption on potassium stannate increases with temperature, with observed weight changes of 9.3 wt%, 10.8 wt%, and 12.2 wt% at 500, 600, and 700 °C, respectively. mdpi.com

In-house synthesized potassium stannate has demonstrated a CO₂ uptake of 7.3 wt% within the first 5 minutes of exposure and has shown stability over 40 cycles. mdpi.comnih.govresearchgate.net Kinetic analyses suggest that the CO₂ sorption process is dominated by chemical adsorption. mdpi.comnih.gov This research highlights the potential of potassium stannate-based sorbents as effective materials for reducing carbon emissions from industrial processes. mdpi.comresearchgate.net

Table 2: CO₂ Capture Performance of Potassium Stannate

Sorbent Temperature (°C) CO₂ Uptake (wt%) CO₂ Uptake (mmol/g) Reference
Commercial K₂SnO₃ 700 12.2 2.77 mdpi.comnih.gov
Commercial K₂SnO₃ 600 10.8 - mdpi.com
Commercial K₂SnO₃ 500 9.3 - mdpi.com
In-house Synthesized K-stannate - 7.3 (after 5 min) - mdpi.comnih.gov

Adsorbents and Catalysts for Dye Degradation and Removal from Aqueous Media

Materials derived from this compound are effective in treating wastewater contaminated with organic dyes. sigmaaldrich.comnih.gov Hollow tin oxide (SnO₂) nanoparticles synthesized from this compound have been shown to be efficient adsorbents for removing various dyes from aqueous solutions. nih.govresearchgate.net

To further enhance their performance, these hollow SnO₂ nanoparticles can be coated with a carbon layer. nih.gov This carbon coating significantly increases the specific surface area of the nanoparticles, providing more active sites for dye adsorption. nih.govresearchgate.net In one study, carbon-coated hollow SnO₂ nanoparticles demonstrated an 89% improvement in the adsorption of rhodamine B compared to uncoated hollow SnO₂ and commercial SnO₂. nih.gov The maximum adsorption capacity for rhodamine B was found to be 28.2 mg/g. nih.gov These findings underscore the potential of these materials for the effective removal of harmful dyes from industrial effluents. nih.govresearchgate.net

Mitigation Strategies for Heavy Metal Contamination in Water Treatment

Materials derived from this compound, particularly tin oxide (SnO₂) nanoparticles, have emerged as effective adsorbents for the removal of heavy metal ions from contaminated water. These materials offer a promising strategy for mitigating water pollution due to their high efficiency and the relative simplicity of their synthesis.

Research has demonstrated the successful synthesis of SnO₂ nanospheres from potassium stannate via a straightforward and cost-effective hydrolysis process. rsc.org These nanospheres exhibit a strong affinity for arsenic (III), a toxic heavy metal. rsc.org The adsorption process is rapid, with a significant amount of arsenic being removed from the water at a near-neutral pH. rsc.org The mechanism behind this high adsorption capacity is attributed to the chemical interaction between the arsenic ions and the surface of the tin oxide nanoparticles. rsc.org

Similarly, SnO₂ nanoparticles synthesized through green methods, such as using grape extract as a mediating agent, have proven effective in removing lead (Pb²⁺) and cadmium (Cd²⁺) ions from wastewater. irost.ir Studies have shown that the adsorption process is spontaneous and exothermic, with the primary mechanism being chemical adsorption. irost.ir The efficiency of removal is influenced by several factors, including the initial concentration of the metal ions, the pH of the solution, and the dosage of the adsorbent. irost.ir Optimal conditions for lead and cadmium removal have been identified as a pH of 6 and an adsorbent dosage of 0.025 g. irost.ir

Furthermore, hollow SnO₂ nanoparticles, which can be synthesized from this compound, also show potential for removing pollutants from water. nih.gov The table below summarizes the adsorption performance of SnO₂ nanoparticles for various heavy metals.

Heavy Metal IonAdsorbentMaximum Adsorption CapacityOptimal pH
Arsenic (III)SnO₂ nanospheres~112.7 mg/g~7
Lead (II)SnO₂ nanoparticles97% removal6
Cadmium (II)SnO₂ nanoparticles93% removal6

Catalytic Chemistry and Organic Synthesis

Utilization as a Reagent and Catalyst in Various Organic Transformations

Potassium stannate and its derivatives have demonstrated significant potential as catalysts in a range of organic reactions. ontosight.airesearchgate.net Their catalytic activity stems from their basic properties and their ability to facilitate various chemical transformations. google.com

A key application of potassium stannate is in the isomerization of glucose to fructose (B13574), a crucial step in the production of high-fructose corn syrup. researchgate.net Stannate catalysts have been shown to be effective in this process when carried out in alcohol solvents. researchgate.net

Furthermore, patents have detailed the use of stannate-based solid alkali catalysts, prepared from precursors like potassium stannate, in a multitude of organic reactions. google.com These include:

Isomerization reactions of alkenes. google.com

Synthesis of ethers from alcohols. google.com

Transesterification reactions . google.com

Condensation reactions , such as the Aldol condensation, Claisen-Schmidt reaction, and Knoevenagel condensation. google.comlibretexts.orglumenlearning.com

Addition reactions , including the Michael addition. google.comresearchgate.net

Other notable reactions like the Perkin reaction, Tishchenko reaction, and Hantzsch reaction. google.com

The versatility of potassium stannate-derived catalysts makes them valuable tools for organic chemists, enabling the efficient synthesis of a wide array of organic compounds.

Investigation of Catalytic Activity, Selectivity, and Reaction Kinetics

The catalytic performance of potassium stannate and its derivatives is a subject of ongoing research, with studies focusing on understanding their activity, selectivity, and the kinetics of the reactions they catalyze.

In the isomerisation of glucose to fructose, alkali-metal stannates like potassium stannate operate through a base-catalysis mechanism involving a proton-transfer pathway. researchgate.net This reaction is characterized by a low activation energy, which allows for high yields and selectivity for fructose at lower reaction temperatures and shorter reaction times compared to other catalysts. researchgate.netnih.gov

The catalytic efficiency of stannate-based catalysts in various organic transformations, including condensation and addition reactions, has been linked to their superbasic properties. google.com The preparation method, particularly the calcination temperature of the potassium stannate precursor, significantly influences the number of superbasic sites on the catalyst surface, which in turn dictates its activity. google.com

Kinetic studies on the adsorption of carbon dioxide by potassium stannate have also provided valuable insights into its reactive properties. These studies show that the process is best described by a pseudo-second-order kinetic model, which indicates that chemical adsorption is the dominant mechanism. nih.govmdpi.comresearchgate.net The adsorption rate is influenced by temperature, with different mechanisms potentially at play at different temperature ranges. nih.gov Research on in-house synthesized potassium stannate has demonstrated a significantly higher adsorption rate compared to other stannates, highlighting the potential for tailored synthesis to enhance catalytic performance. mdpi.comresearchgate.netsmolecule.com

The following table presents kinetic data for CO₂ adsorption on different stannate-based sorbents.

SorbentCO₂ Uptake (wt%)Adsorption Rate (mg/s)Notes
Commercial K₂SnO₃12.20.0041 (max rate)Adsorption rate increases above 400 °C. nih.gov
In-house synthesized K-stannate (K-B)7.3 (after 5 min)0.016One order of magnitude higher than other stannates. mdpi.comresearchgate.net
Calcium Stannate0.30.001 (max rate)Low sorption capacity. nih.gov

Advanced Materials and Surface Engineering

Precursor for Transparent Conductive Tin Oxide Thin Films in Electronics

This compound serves as a crucial precursor material for the fabrication of transparent conductive oxide (TCO) thin films, particularly those based on tin oxide (SnO₂). rsc.orgnih.gov These films are integral components in a wide range of electronic devices, including flat-panel displays, touch screens, and solar cells, due to their unique combination of high electrical conductivity and optical transparency. researchgate.netdergipark.org.tr

A prominent method for depositing these films is aerosol-assisted chemical vapor deposition (AACVD). nih.govnih.govcsic.es In this technique, a solution containing a tin precursor, which can be derived from potassium stannate, is aerosolized and directed onto a heated substrate. csic.esrsc.orgbath.ac.uk The precursor decomposes upon contact with the hot surface, forming a thin, uniform film of SnO₂. The properties of the resulting film, such as its morphology and grain size, can be controlled by adjusting deposition parameters like temperature and precursor concentration. nih.govcsic.es

Research has shown that high-quality SnO₂ thin films can be synthesized via AACVD at relatively low temperatures. nih.gov These films often consist of nanostructured materials, such as nanorods, which can enhance the performance of devices like gas sensors. nih.govnih.gov Furthermore, the AACVD process allows for the in-situ functionalization of the SnO₂ films, for example, by co-depositing gold nanoparticles to improve their sensing properties. nih.govnih.gov

The development of alternative TCO materials to the industry-standard indium tin oxide (ITO) is an active area of research, driven by the scarcity and high cost of indium. ukri.org Barium stannate (BSO), which can be synthesized using tin precursors, is a promising alternative. umn.edu Advanced synthesis techniques that utilize chemical precursors for tin are being developed to produce highly transparent and conductive La-doped BSO films with properties comparable to ITO. umn.edu

Applications in Electrodeposition and Surface Coating Technologies

This compound is widely employed in electrodeposition and surface coating technologies, primarily for the electrolytic plating of tin and its alloys. atamanchemicals.comtu-clausthal.de It is particularly favored for creating protective and functional coatings on various metal substrates.

A significant application is in the automotive industry for the tinning of aluminum alloy pistons. atamanchemicals.comreaxis.comreaxis.comgoogle.comgoogle.com An ultra-thin, adherent coating of tin is deposited onto the piston skirt to protect against galling and corrosion during engine operation. google.com This is often achieved through an immersion tin plating process, where the aluminum part is dipped into a warm aqueous solution of potassium stannate. atamanchemicals.comgoogle.comgoogle.com

Potassium stannate is often preferred over sodium stannate in alkaline tin plating baths due to its higher solubility, which allows for the use of more concentrated solutions and consequently faster plating rates at higher current densities. atamanchemicals.com This also contributes to improved cathode efficiency and the production of high-quality, bright tin deposits. atamanchemicals.com The composition of the plating bath is a critical factor, and typically includes potassium stannate as the source of tin ions, along with additives to control the process and the properties of the coating. google.comgoogle.com

The electroplating process can be further optimized by using tin anodes alloyed with small amounts of other metals, such as aluminum, which has been shown to improve the anode efficiency in potassium stannate baths. google.com The table below shows a typical composition for an immersion tin plating bath for aluminum pistons.

ComponentConcentration/ConditionPurpose
Potassium Stannate (K₂SnO₃·3H₂O)31-38% by weightSource of tin ions for plating
Sodium Gluconate or Sodium Tripolyphosphate2.5% min (gluconate) or 12-16% (tripolyphosphate)Sequestering agent
Free Alkali (as KOH)1% maximumTo maintain alkalinity
Temperature130°-150° F (54°-66° C)To facilitate the plating reaction

Integration as a Fluxing Agent in Ceramic and Glass Manufacturing Processes

This compound (K₂SnO₃·3H₂O) serves a crucial role as a fluxing agent in the manufacturing of ceramics and glass. chemimpex.comnbinno.com In these high-temperature processes, a flux is a chemical agent that lowers the melting point of other materials, promoting vitrification and fusion. riverlandtrading.comjustdial.com

In the ceramics industry, potassium stannate is incorporated into glazes and enamels. riverlandtrading.com Its primary function is to reduce the firing temperature required to achieve a vitrified, non-porous surface. justdial.com This not only leads to energy savings but also enhances the fluidity and flow of the glaze during firing. justdial.comzhongshichemicalgroup.com The result is a smoother, more uniform, and durable glossy finish on ceramic products. riverlandtrading.com

Table 1: Effects of this compound as a Fluxing Agent

IndustryApplicationPrimary FunctionBenefits
Ceramics Glazes and EnamelsLowers firing temperature. justdial.comPromotes melting and fusion of components, enhances glaze fluidity, results in glossy and durable surfaces. riverlandtrading.comjustdial.comzhongshichemicalgroup.com
Glass Glass FormulationsLowers melting temperature. nbinno.comReduces energy consumption, acts as a refining agent to remove defects and improve clarity, enhances thermal and chemical stability. nbinno.comriverlandtrading.comjustdial.com

Fabrication of Engineered Nanomaterials, including Hollow Nanospheres and Porous Nanoparticles

This compound is a key precursor in the synthesis of various engineered tin-based nanomaterials, particularly tin dioxide (SnO₂) hollow and porous nanostructures. acs.orghoghimwei.com These materials are of significant interest due to their high surface area and unique structural properties, making them suitable for applications in gas sensors, catalysts, and energy storage. hoghimwei.comfrontiersin.org

A common method for fabricating these nanomaterials is the hydrothermal or solvothermal synthesis route. acs.orgscispace.com In a typical process, this compound is dissolved in a mixed solvent, often a combination of ethanol (B145695) and deionized water. acs.orgscispace.com The solution is then sealed in a Teflon-lined stainless steel autoclave and heated to temperatures ranging from 150°C to 220°C for an extended period, typically 24 hours or more. acs.orgscispace.com

The formation of hollow nanospheres is often explained by a template-free, inside-out Ostwald ripening mechanism. acs.orgfrontiersin.org Initially, primary SnO₂ nanocrystallites form and aggregate into solid nanospheres. Subsequently, the interior of these spheres dissolves and redeposits onto the outer surface, creating a hollow structure with a porous shell. frontiersin.org The porosity and size of the resulting nanospheres can be controlled by adjusting reaction parameters such as temperature, time, and precursor concentration. hoghimwei.com For instance, longer reaction times and higher temperatures can lead to structures with greater porosity. hoghimwei.com Researchers have successfully synthesized mesoporous SnO₂ hollow nanospheres with diameters ranging from 150 to 400 nm using this method. acs.org

Table 2: Synthesis Parameters for SnO₂ Nanomaterials Using this compound

Nanomaterial TypeSynthesis MethodKey ReagentsTemperatureTimeResulting Structure
Mesoporous Hollow Nanospheres HydrothermalThis compound, Urea, Ethanol/Water150°C24 hHollow spheres (150-400 nm) with porous shells. acs.org
Hollow Nanospheres SolvothermalThis compound, Urea, Ethanol/Water220°C24 hHollow spheres synthesized via a one-pot template-free approach. scispace.com
Porous Nanospheres HydrothermalThis compound, Urea, Ethanol/Water150°C6-48 hPorosity increases with longer reaction times. hoghimwei.com
Rattle-type Nanospheres HydrothermalThis compound, Ethanol/Water170°C36 hInvolves deposition on silica (B1680970) templates, followed by calcination and etching. rsc.org

Radiochemical Research and Isotope Production

Electrodeposition Techniques for Target Preparation in Isotope Synthesis

In the field of radiochemical research, particularly in the production of medical radioisotopes, the preparation of high-quality targets for particle accelerator bombardment is critical. This compound plays a vital role in the fabrication of natural tin (natSn) targets through electrodeposition. researchgate.netnukleonika.pl This method is used to create a uniform, stable layer of tin on a substrate, typically copper, which can then be irradiated to produce isotopes like antimony-117 (B1238111) (¹¹⁷Sb), ¹¹⁸ᵐSb, ¹¹⁹Sb, ¹²⁰ᵐSb, and ¹²²Sb. researchgate.netbibliotekanauki.pl

The electrodeposition process is carried out in an alkaline plating solution. nukleonika.pl A typical bath consists of this compound and potassium hydroxide (B78521) dissolved in water. researchgate.netnukleonika.pl The item to be plated, such as a copper disc, serves as the cathode, while an insoluble anode is used. google.com When a direct current is passed through the solution, tin ions from the potassium stannate are reduced and deposited onto the cathode, forming a metallic tin layer. google.com

Research has been conducted to optimize the conditions for this electrodeposition to ensure a dense, adherent, and shiny tin coating that can withstand high beam currents and temperatures during irradiation. nukleonika.pl Optimal conditions have been identified, which include specific concentrations of tin in the bath, temperature, and current density. For example, a study identified optimum conditions as a bath containing 40 g/L of natural tin (from potassium stannate), a temperature of 75°C, and a DC current density of 50 mA/cm². researchgate.netbibliotekanauki.plresearchgate.net The quality and morphology of the deposited tin layer are crucial for efficient isotope production and subsequent radiochemical separation. nukleonika.pl

Table 3: Optimal Conditions for Electrodeposition of Tin for Isotope Production Targets

ParameterOptimal ValueSource
Tin Concentration 40 g/L researchgate.netbibliotekanauki.pl
Electrolyte Components This compound, Potassium hydroxide researchgate.netnukleonika.pl
Bath Temperature 75°C researchgate.netbibliotekanauki.pl
Current Density (DC) 50 mA/cm² researchgate.netbibliotekanauki.pl
Substrate Copper (Cu) researchgate.netnukleonika.pl

Theoretical and Computational Studies in Potassium Stannate Systems

Computational Modeling of Electronic Structure and Bonding

Computational quantum mechanical modeling is instrumental in understanding the electronic structure and bonding characteristics that dictate the physical and chemical properties of potassium stannate.

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure and ground state properties of many-body systems like atoms, molecules, and condensed phases. wikipedia.orgnih.gov It allows for the determination of a system's properties using functionals of the spatially dependent electron density. wikipedia.org The core principle of DFT is established by the Hohenberg-Kohn theorems, which state that the ground-state electron density uniquely determines all ground-state properties of a system, and the true ground-state density minimizes the energy functional. nih.gov

In practice, the Kohn-Sham (KS) approach is widely used, which simplifies the problem by considering a system of non-interacting electrons in an effective potential that yields the same density as the real, interacting system. wikipedia.orgnih.gov This reduces the many-body problem to a more tractable set of one-electron Schrödinger-like equations. wikipedia.org

For potassium stannate trihydrate, K₂Sn(OH)₆, DFT calculations and structural data reveal a trigonal crystal system with the R̅3 space group. materialsproject.org In this structure, the tin (Sn⁴⁺) ion is octahedrally coordinated to six oxygen atoms, with Sn-O bond lengths of approximately 2.11 Å. materialsproject.org The potassium (K⁺) ion is in a 9-coordinate geometry, bonded to three hydrogen and six oxygen atoms. materialsproject.org DFT has also been employed to study related systems, such as the use of potassium stannate in the formation of lead stannate (PbSnO₃) seeds for perovskite solar cells, where DFT calculations help elucidate binding energies and charge density differences at material interfaces. researchgate.netresearchgate.net

Table 1: Crystallographic Data for Potassium Stannate Hexahydrate (K₂Sn(OH)₆) This interactive table summarizes crystallographic information obtained from structural analysis, which is often complemented by DFT calculations for verification.

PropertyValue
Crystal System Trigonal
Space Group R̅3 (No. 148)
Lattice Parameters a = 6.68 Å, c = 12.69 Å
Sn⁴⁺ Coordination Octahedral (to 6 O²⁻)
Sn-O Bond Length 2.11 Å
K⁺ Coordination 9-coordinate (to 3 H⁺, 6 O²⁻)
Formula Units (Z) 3
Calculated Density 3.04 g/cm³
Data sourced from the Materials Project. materialsproject.org

First-principles electronic structure calculations are used to determine the electronic band structures and density of states (DOS), which are crucial for understanding a material's conductivity and optical properties. acs.org For instance, a study on the related compound K₂Sn₃O₇, an orthorhombic oxide, confirmed it is a wide-band-gap semiconductor through both UV-visible spectroscopy and first-principles calculations of its band structure and DOS. acs.orgresearchgate.net Such computational studies are vital for identifying new prospective transparent conducting compounds and ion conductors. acs.orgresearchgate.net

While direct DFT calculations on the band structure of K₂Sn(OH)₆ are not widely reported in the provided sources, the methodology is well-established. DFT analysis of related stannates like ZnSnO₃, which can be synthesized using this compound, shows that the valence band is primarily composed of Sn 5s and O 2p states, which control the material's electrical characteristics. nih.gov DFT often underestimates the band gap of semiconductors, but it correctly identifies materials as semiconductors, insulators, or metals. nih.gov

Simulation of Reaction Pathways and Interfacial Dynamics

Computational simulations are essential for mapping out complex chemical processes, such as reaction mechanisms and dynamic events at interfaces, which are often difficult to observe experimentally.

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. These simulations have been used to investigate systems containing potassium stannate. For example, in the context of Al-air batteries where potassium stannate is used as a corrosion inhibitor, MD simulations have shown that ethanol (B145695) in the electrolyte can reduce the transport of K⁺ and OH⁻ ions. researchgate.net

Furthermore, advanced techniques like DFT-metadynamics simulations have been employed to explore the reaction mechanisms of stannates in catalytic processes, such as the ring-opening polymerization of cyclic ethylene (B1197577) carbonate. nih.gov These simulations can reveal the free energy surfaces of reactions and identify transition states, providing a dynamic picture of the chemical conversion. nih.gov

Computational methods, particularly DFT, are frequently used to clarify adsorption phenomena and reaction pathways at a molecular level. smu.edursc.org In the application of potassium stannate as a high-temperature CO₂ sorbent, kinetic models suggest that the process is dominated by chemical adsorption. mdpi.comresearchgate.netresearchgate.net

In the field of corrosion inhibition for Al-air batteries, theoretical calculations are pivotal. mdpi.com Stannate ions (SnO₃²⁻) from potassium stannate in an alkaline electrolyte are reduced to metallic tin on the aluminum anode surface. mdpi.com This tin layer has a high hydrogen evolution overpotential, which suppresses the self-corrosion of the aluminum anode. mdpi.com Computational studies, including DFT, help analyze the adsorption of inhibitor molecules on the aluminum surface, providing an atomic-level understanding of the inhibition mechanism. mdpi.comacs.org DFT calculations have also been used to investigate the role of potassium stannate in the seed-induced crystallization of perovskite films, analyzing the binding energies and selective adsorption on different surfaces. researchgate.net

Table 2: Research Findings from Computational Studies on Potassium Stannate Systems This interactive table details findings from various computational studies on systems involving potassium stannate.

Application AreaComputational MethodKey Findings
CO₂ Capture Kinetic ModelingThe sorption process is governed by chemical adsorption and is well-described by a pseudo-second order model. mdpi.comresearchgate.net
Corrosion Inhibition DFT, MD SimulationsStannate ions adsorb and are reduced on the Al anode surface, forming a protective tin layer that inhibits hydrogen evolution. researchgate.netmdpi.com
Catalysis DFT-MetadynamicsElucidated the interaction mechanisms between stannate catalysts and monomers in ring-opening polymerization reactions. nih.gov
Perovskite Solar Cells DFTPotassium stannate reacts to form PbSnO₃ seeds, which act as a template to guide perovskite crystal growth, confirmed by binding energy calculations. researchgate.netresearchgate.net

Predictive Models for Material Performance

The insights gained from computational studies are being leveraged to create predictive models for material performance, accelerating the discovery and design of new materials. In the context of corrosion inhibitors for Al-air batteries, computational simulation technologies play a crucial role. mdpi.com By combining an atomic-level understanding from DFT and MD simulations with machine learning (ML) methods, it is possible to develop predictive models that evaluate the potential efficacy of new inhibitors before extensive experimental work. mdpi.com This computer-aided design approach can significantly accelerate the screening process for novel, high-performance materials by identifying promising candidates based on structure-property relationships, thereby guiding experimental design and reducing development time. mdpi.com

Compound Index

Quantitative Structure-Activity Relationships (QSAR) in Catalysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of chemicals with their biological activity or, in a broader sense, their reactivity. wikipedia.org These models are a cornerstone of computational chemistry and have found applications in diverse fields, including drug discovery, toxicology, and materials science. researchgate.netnih.govmdpi.com The fundamental principle of QSAR is that the activity of a molecule is a function of its structure. researchgate.net

In the context of catalysis, Quantitative Structure-Reactivity Relationships (QSRRs) can be developed to predict the catalytic performance of a material based on its structural and electronic properties. wikipedia.org These models can accelerate the discovery of novel catalysts by screening potential candidates computationally before their synthesis and experimental testing. researchgate.net

Modeling of Sorption Capacities and Kinetics

The performance of potassium stannate as a sorbent, particularly for high-temperature carbon dioxide (CO₂) capture, has been the subject of kinetic modeling studies. These models are crucial for understanding the sorption mechanism and for designing efficient capture processes.

Research has shown that stannate-based sorbents are being investigated for their potential in reducing carbon emissions. nih.govmdpi.comresearchgate.net In these studies, thermogravimetric analysis (TGA) is often used to determine the sorption capacity and kinetics. mdpi.comresearchgate.net

One study investigated various commercial and lab-synthesized stannates and found that commercial potassium stannate (K₂SnO₃) exhibited a significant CO₂ uptake capacity of 2.77 mmol CO₂/g (12.2 wt%) at 700 °C. nih.govmdpi.comresearchgate.net However, a lab-synthesized potassium stannate, identified as a mixture of K₂SnO₃ (76%) and K₄SnO₄ (21%), demonstrated superior performance in terms of regeneration and stability over multiple cycles, with a CO₂ uptake of 7.3 wt% after 5 minutes and a notably higher adsorption rate. nih.govresearchgate.net

The kinetics of CO₂ sorption on potassium stannate have been analyzed using various apparent kinetic models. The pseudo-second-order model was found to be the most suitable for describing the CO₂ sorption process, which suggests that chemical adsorption is the dominant mechanism. nih.govmdpi.comresearchgate.net The sorption process was also found to be governed by both film-diffusion resistance and intra-particle diffusion resistance. nih.govmdpi.comresearchgate.net

The effect of temperature on CO₂ sorption is a critical factor. For commercial K₂SnO₃, the CO₂ uptake was observed to increase with temperature. mdpi.com The minimum energy required to initiate the reaction (activation energy) for K₂SnO₃ was found to be 73.55 kJ·mol⁻¹, which is lower than that for other sorbents like CaO and Na₂ZrO₃, indicating a more favorable reaction initiation. doi.org Based on experimental and kinetic studies, the high-temperature CO₂ adsorption performance in terms of reaction rate follows the order: K₂SnO₃ > CaO >> Na₂ZrO₃. doi.org

CO₂ Sorption Capacity of Commercial Potassium Stannate at Different Temperatures

Temperature (°C)CO₂ Uptake (wt%)CO₂ Uptake (mmol CO₂/g)
5009.3-
60010.8-
70012.22.77

Data sourced from a study on high-temperature CO₂ capture. mdpi.com

CO₂ Sorption Rate of Commercial Potassium Stannate at Different Temperatures

Temperature (°C)Sorption Rate (wt%/min)
5000.0317
6000.055
7000.11

Data sourced from a study on high-temperature CO₂ capture. mdpi.com

Comparison of CO₂ Sorbent Performance

SorbentActivation Energy (kJ·mol⁻¹)
Potassium Stannate (K₂SnO₃)73.55
Calcium Oxide (CaO)86.23
Sodium Zirconate (Na₂ZrO₃)84.33

Data sourced from a comparative kinetic study of CO₂ adsorption. doi.org

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes for Tailored Properties

The synthesis of potassium stannate trihydrate is a key area of research, with a focus on developing methods that are not only efficient and environmentally friendly but also allow for the precise control of the material's properties. Traditional synthesis often involves the reaction of tin(IV) oxide with potassium hydroxide (B78521) in an aqueous solution. smolecule.comontosight.ai However, researchers are exploring more advanced techniques to tailor the compound for specific applications.

Novel synthesis approaches currently under investigation include:

Hydrothermal Synthesis: This method involves carrying out the synthesis in a sealed, heated aqueous solution, which can lead to the formation of well-defined crystalline structures. bohrium.com By carefully controlling parameters such as temperature, pressure, and reaction time, the particle size, morphology, and surface area of the resulting potassium stannate can be manipulated. rsc.org

Electrochemical Synthesis: An alternative route involves the electrolysis of a potassium hydroxide solution using a tin anode. patsnap.com This method offers the potential for high-purity production and can be a more energy-efficient process compared to traditional chemical synthesis routes. google.com

Solid-State Synthesis: In-house synthesized potassium stannate, created through facile solid-state reactions, has shown superior performance in certain applications compared to commercially available variants. smolecule.commdpi.com This method can produce mixed-phase materials with enhanced properties. mdpi.com

The ability to tailor the physical and chemical properties of this compound through these novel synthetic routes is crucial for optimizing its performance in various applications. For example, controlling the particle size can significantly impact its reactivity and catalytic activity.

Integration into Multifunctional Composite Materials

A significant area of future research lies in the integration of this compound into multifunctional composite materials. Its role as a precursor in the synthesis of tin-based compounds makes it a valuable component in creating materials with enhanced or entirely new functionalities. chemimpex.com

One promising application is in the development of advanced textiles. For instance, nano-zinc stannate, synthesized using this compound, has been applied to cotton fabric to create a multifunctional material with UV resistance, antibacterial properties, and improved thermal stability. acs.org The resulting composite material demonstrates the potential for creating "smart textiles" with a range of protective and performance-enhancing features.

Furthermore, this compound is used in the synthesis of various nanostructures, such as tin oxide (SnO₂) hollow spheres and nanorods. bohrium.comrsc.org These nanostructures can then be incorporated into composite materials for a variety of applications. For example, tin oxide/reduced graphene oxide/bacterial nanocellulose composites, synthesized using this compound, have shown potential for use in flexible solid-state supercapacitors. sigmaaldrich.com

The table below summarizes some of the research findings on the use of this compound in creating multifunctional composites.

Composite MaterialComponentsSynthesis Method involving K₂SnO₃·3H₂OKey Properties/ApplicationsReference(s)
Multifunctional Cotton FabricCotton, Zinc StannatePrecursor for Zinc Stannate NanoparticlesUV Resistance, Antibacterial, Thermal Stability acs.org
Flexible SupercapacitorTin Oxide, Reduced Graphene Oxide, Bacterial NanocellulosePrecursor for Tin Oxide NanoparticlesHigh Conductivity and Stability for Energy Storage sigmaaldrich.com
Ethanol (B145695) Gas SensorZinc Stannate NanorodsPrecursor for Zinc Stannate NanorodsHigh Sensitivity to Ethanol bohrium.com

Deepening Mechanistic Understanding at the Atomic and Molecular Scale

A more profound understanding of the chemical and physical processes occurring at the atomic and molecular level is essential for fully harnessing the potential of this compound. Future research will likely focus on advanced characterization techniques and computational modeling to elucidate its structure-property relationships.

Studies have begun to explore the interaction of water molecules with this compound surfaces, which is crucial for understanding its chemical properties and potential applications. sigmaaldrich.com X-ray Photoelectron Spectroscopy (XPS) has been used to analyze the oxidation states of tin in synthesized potassium stannate materials, revealing the presence of both Sn²⁺ and Sn⁴⁺ states, which can influence its catalytic and sorption properties. mdpi.com

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electronic structure and surface reactivity of this compound. This knowledge can aid in the rational design of new catalysts and composite materials with optimized performance. A deeper mechanistic understanding will also be critical in explaining phenomena such as the dual sorption mechanisms observed in CO₂ capture applications, where both surface-driven sorption and diffusion-controlled processes play a role at different temperatures. smolecule.com

Advanced Applications in Emerging Technologies and Sustainable Solutions

The unique properties of this compound make it a promising candidate for a range of emerging technologies and sustainable solutions. Its versatility as a catalyst, precursor, and electrolyte additive opens up new avenues for its application in addressing some of the world's most pressing challenges. ontosight.aichemimpex.com

Energy Storage and Conversion:

Batteries: this compound is being investigated as an additive in electrolytes for metal-air batteries, where it can help to control electrode corrosion and passivation. reaxis.com It has also been explored as a precursor for tin-based anode materials in lithium-ion and sodium-ion batteries, which offer high theoretical capacities. mdpi.comresearchgate.net

Supercapacitors: As a precursor for tin oxide nanoparticles, it plays a role in the development of high-performance energy storage devices. sigmaaldrich.com

Environmental Remediation and Sustainable Processes:

Carbon Dioxide Capture: Potassium stannate has demonstrated exceptional performance as a high-temperature sorbent for CO₂ capture. smolecule.commdpi.comnih.gov Research has shown that it can achieve a high uptake capacity, making it a promising material for reducing greenhouse gas emissions from industrial processes. mdpi.comresearchgate.net In-house synthesized potassium stannate has shown even greater potential with improved adsorption rates and stability over multiple cycles. mdpi.comnih.gov

Wastewater Treatment: It is used in wastewater treatment processes to remove heavy metals. chemimpex.com Additionally, tin oxide nanoparticles synthesized from this compound have been shown to enhance the removal of dyes from water. sigmaaldrich.com

Catalysis: this compound serves as a catalyst in various chemical reactions, including organic synthesis, where it can improve reaction rates and yields. chemimpex.com

The table below highlights some of the key research findings related to the advanced applications of this compound.

Application AreaSpecific UseKey Research FindingReference(s)
Energy Storage Additive in Al-Air BatteriesInhibits self-corrosion of the aluminum anode. researchgate.net
Precursor for Li-ion Battery AnodesCo-doping of SnO₂ can tailor discharge profiles and improve cycling performance. researchgate.net
CO₂ Capture High-Temperature SorbentCommercial K₂SnO₃ shows a CO₂ uptake of 12.2 wt% at 700 °C. mdpi.comnih.gov
High-Temperature SorbentIn-house synthesized K-stannate shows enhanced adsorption rates and stability. mdpi.comnih.govresearchgate.net
Environmental Remediation Heavy Metal RemovalEffective in removing heavy metals from wastewater. chemimpex.com
Dye RemovalPrecursor for tin oxide nanoparticles that enhance dye removal. sigmaaldrich.com

Q & A

Q. Table 1: Thermal Decomposition Profile

Temperature (°C)Mass Loss (%)Phase Transition
25–1000Stable trihydrate
100–14018% (H2_2O)→ K2_2SnO3_3
>140GradualSnO2_2 formation

Advanced: How can this compound’s CO2_22​ capture capacity and cyclic stability be optimized?

Answer: Commercial K2_2SnO3_3·3H2_2O exhibits poor cyclic stability due to sintering at >900°C, with CO2_2 uptake dropping from 12.2 wt% (1st cycle) to 2 wt% (2nd cycle) . To mitigate this, in-house synthesis at lower calcination temperatures (e.g., 700–800°C) preserves porosity. Dopants like MgO or Al2_2O3_3 can stabilize the structure, while in situ DRIFTS analysis identifies optimal sorption/desorption kinetics.

Basic: What are the solubility and handling considerations for this compound?

Answer: K2_2SnO3_3·3H2_2O is sparingly soluble in water (≈43.7 g/100 g at 20°C for analogous Na2_2SnO3_3·3H2_2O) . Storage in anhydrous environments is critical to prevent hydrolysis. For aqueous synthesis, use deionized water to avoid precipitation. Handling above 100°C requires inert atmospheres to prevent decomposition.

Advanced: What is the mechanistic role of this compound in aldose-ketose sugar transformations?

Answer: K2_2SnO3_3·3H2_2O acts as a Lewis acid catalyst, polarizing carbonyl groups in sugars like D-glucose to facilitate isomerization. Isotopic labeling (e.g., D-glucose-2-d) combined with 1^{1}H/13^{13}C NMR tracks proton transfer pathways, revealing Sn(IV)-mediated keto-enol tautomerism . Kinetic studies (e.g., Arrhenius plots) quantify activation energies, while DFT simulations model transition states.

Basic: How is this compound used in dye removal studies?

Answer: Carbon-coated SnO2_2 derived from K2_2SnO3_3·3H2_2O enhances adsorption of cationic dyes (e.g., methylene blue) via electrostatic interactions. Synthesis involves calcination of stannate precursors at 500°C under N2_2, with BET surface areas >150 m2^2/g . UV-Vis spectroscopy monitors dye concentration decay, while XPS confirms surface charge modifications.

Advanced: How do structural variations in phosphido-borane stannates affect their coordination chemistry?

Answer: Substituents on phosphido-borane ligands (e.g., isopropyl vs. phenyl) dictate dimerization vs. ion-pair formation. Single-crystal XRD shows Sn–P bond lengths (2.607–2.645 Å) and µ–κ2^21^1 bridging modes in K+^+ complexes . Solid-state NMR (119^{119}Sn, 31^{31}P) correlates electronic effects with catalytic activity in redox reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.